2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
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Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole core, which is known for its stability and versatility in chemical reactions, and a morpholinopyrimidine moiety, which adds to its biological activity.
Mechanism of Action
Target of Action
The compound contains a benzotriazole moiety, which is often found in molecules with diverse biological activities. It’s possible that this compound could interact with various biological targets, such as enzymes or receptors, depending on the specific functional groups present .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in, potentially leading to a decrease in the production of certain metabolites .
Pharmacokinetics
The compound contains a morpholine ring and a pyrimidine ring, which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the morpholine ring might enhance the compound’s water solubility, which could improve its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of that enzyme, which could have various downstream effects depending on the role of the enzyme .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature could affect the compound’s stability and its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,2,3]triazole core, which can be synthesized through a cyclization reaction involving an ortho-substituted aniline and sodium nitrite under acidic conditions. The morpholinopyrimidine moiety is then introduced through a nucleophilic substitution reaction, where the benzo[d][1,2,3]triazole intermediate reacts with a suitable pyrimidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d][1,2,3]triazole or morpholinopyrimidine moieties are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown anticancer activity.
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound is used in coordination chemistry and has similar structural features.
Uniqueness
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to its combination of the benzo[d][1,2,3]triazole and morpholinopyrimidine moieties, which confer both chemical stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-16(10-23-13-4-2-1-3-12(13)20-21-23)19-14-9-15(18-11-17-14)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2,(H,17,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLGOHWYHJGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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